molecular formula C7H14N2 B3086355 1-Methyl-1,6-diazaspiro[3.4]octane CAS No. 1158749-83-7

1-Methyl-1,6-diazaspiro[3.4]octane

Cat. No. B3086355
CAS RN: 1158749-83-7
M. Wt: 126.2 g/mol
InChI Key: GFANVZVARJDUIM-UHFFFAOYSA-N
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Description

1-Methyl-1,6-diazaspiro[3.4]octane is a chemical compound with the CAS Number: 1158749-83-7 . It has a molecular weight of 126.2 and its linear formula is C7H14N2 . The compound is typically a colorless to yellow liquid .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1,6-diazaspiro[3.4]octane is represented by the linear formula C7H14N2 . This indicates that the molecule consists of 7 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms.


Physical And Chemical Properties Analysis

1-Methyl-1,6-diazaspiro[3.4]octane is a colorless to yellow liquid . It has a molecular weight of 126.2 and its linear formula is C7H14N2 .

Scientific Research Applications

Antitubercular Agents

1-Methyl-1,6-diazaspiro[3.4]octane has shown promise as an antitubercular lead compound. Researchers have explored its derivatives and peripheral modifications to enhance its potency against Mycobacterium tuberculosis . The compound’s unique spirocyclic structure could be leveraged for developing novel antitubercular drugs.

properties

IUPAC Name

1-methyl-1,7-diazaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-5-3-7(9)2-4-8-6-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFANVZVARJDUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC12CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297706
Record name 1-Methyl-1,6-diazaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,6-diazaspiro[3.4]octane

CAS RN

1158749-83-7
Record name 1-Methyl-1,6-diazaspiro[3.4]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158749-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1,6-diazaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,6-diazaspiro[3.4]octane
Reactant of Route 2
1-Methyl-1,6-diazaspiro[3.4]octane
Reactant of Route 3
1-Methyl-1,6-diazaspiro[3.4]octane
Reactant of Route 4
1-Methyl-1,6-diazaspiro[3.4]octane
Reactant of Route 5
1-Methyl-1,6-diazaspiro[3.4]octane
Reactant of Route 6
1-Methyl-1,6-diazaspiro[3.4]octane

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